3-Amino-2-methylisonicotinaldehyde
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Overview
Description
3-Amino-2-methylisonicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of isonicotinaldehyde, featuring an amino group at the third position and a methyl group at the second position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylisonicotinaldehyde typically involves the reaction of 2-methylisonicotinaldehyde with ammonia or an amine under controlled conditions. One common method is the reductive amination of 2-methylisonicotinaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are sometimes employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-Amino-2-methylisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 3-Amino-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylisonicotinaldehyde
- 3-Amino-2,2-dimethylpropionamide
- 3-Amino-2-methylquinazolin-4(3H)-one
Uniqueness
3-Amino-2-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-amino-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,8H2,1H3 |
InChI Key |
OSMTXIXOKPFLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1N)C=O |
Origin of Product |
United States |
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